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2-(3-Piperidinyl)ethyl propanoate hydrochloride Documentation Hub

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  • Product: 2-(3-Piperidinyl)ethyl propanoate hydrochloride
  • CAS: 1220037-77-3

Core Science & Biosynthesis

Foundational

Difference between 2-(3-Piperidinyl)ethyl propanoate and ethyl 3-(piperidin-1-yl)propanoate

A Comparative Technical Guide on 2-(3-Piperidinyl)ethyl propanoate vs. Ethyl 3-(piperidin-1-yl)propanoate Executive Summary This technical guide analyzes the structural, synthetic, and functional distinctions between two...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide on 2-(3-Piperidinyl)ethyl propanoate vs. Ethyl 3-(piperidin-1-yl)propanoate

Executive Summary

This technical guide analyzes the structural, synthetic, and functional distinctions between two constitutional isomers: 2-(3-Piperidinyl)ethyl propanoate (Molecule A) and Ethyl 3-(piperidin-1-yl)propanoate (Molecule B). While both share the molecular formula


 and a molecular weight of 185.26  g/mol , their connectivity dictates vastly different chemical behaviors and pharmacological applications.
  • Molecule A (C-Linked): A secondary amine with a carbon-tethered ester, serving as a scaffold for functionalized alkaloids and GPCR ligands.

  • Molecule B (N-Linked): A tertiary amine formed via aza-Michael addition, widely used as a

    
    -amino ester intermediate in the synthesis of anticoagulants and peptidomimetics.
    

Part 1: Structural & Physicochemical Analysis

The fundamental difference lies in the attachment point of the piperidine ring to the propanoate chain. This connectivity influences basicity, nucleophilicity, and metabolic stability.

Connectivity and Nomenclature
FeatureMolecule A: 2-(3-Piperidinyl)ethyl propanoate Molecule B: Ethyl 3-(piperidin-1-yl)propanoate
CAS Registry Derivative of CAS 14513-36-119653-33-9
Linkage Type C-Linked: Ethyl chain attached to C3 of the ring.N-Linked: Propanoate chain attached to N1 of the ring.
Amine Class Secondary (

) Amine:
The ring nitrogen is free (-NH).
Tertiary (

) Amine:
The ring nitrogen is substituted.
IUPAC Name 2-(Piperidin-3-yl)ethyl propanoateEthyl 3-(piperidin-1-yl)propanoate
pKa (Calc) ~11.0 (Typical for

piperidines)
~9.0–9.5 (Lower due to

-ester proximity)
Reactivity Profile
  • Molecule A: The secondary amine remains a potent nucleophile, allowing for further derivatization (e.g., N-alkylation or amide coupling) without disrupting the ester.

  • Molecule B: The nitrogen is already alkylated. The

    
    -amino ester motif is susceptible to retro-Michael addition  under high heat or strong base, reverting to piperidine and ethyl acrylate.
    

Part 2: Synthetic Pathways[1][2]

The synthesis of these isomers requires fundamentally different strategies: Ring Reduction/Esterification for the C-linked isomer versus Aza-Michael Addition for the N-linked isomer.

Synthesis of Molecule A (C-Linked)

Strategy: Heterogeneous hydrogenation of a pyridine precursor followed by acyl substitution.

Protocol:

  • Precursor Selection: Begin with 2-(3-Pyridyl)ethanol (commercially available).

  • Hydrogenation (Ring Reduction):

    • Reagents: 2-(3-Pyridyl)ethanol, 5% Pt/C or Rh/C catalyst, Acetic Acid (solvent).

    • Conditions: Pressurize to 50–100 psi

      
       at RT for 12–24 hours.
      
    • Mechanism:[1][2][3] Pyridine ring saturation yields 2-(3-Piperidinyl)ethanol .

    • Workup: Filter catalyst through Celite; concentrate filtrate.

  • Esterification:

    • Reagents: 2-(3-Piperidinyl)ethanol, Propionyl Chloride,

      
       (mild base to scavenge HCl, but protect the amine if selectivity is difficult, otherwise use excess acid to protonate amine and esterify alcohol).
      
    • Alternative (Direct): Fischer esterification with Propionic acid and

      
       (protects amine as salt).
      
    • Yield: Typically 75–85%.

Synthesis of Molecule B (N-Linked)

Strategy: Atom-economical Aza-Michael addition.

Protocol:

  • Reagents: Piperidine (1.0 eq), Ethyl Acrylate (1.1 eq).

  • Conditions: Solvent-free (neat) or in Ethanol at

    
    .
    
  • Procedure:

    • Place piperidine in a round-bottom flask cooled to

      
      .
      
    • Add ethyl acrylate dropwise (Caution: Exothermic reaction).

    • Stir at room temperature for 2–4 hours.

  • Validation: Monitor by TLC (disappearance of piperidine).

  • Workup: Remove excess ethyl acrylate under vacuum. No chromatography usually required.

  • Yield: >95% (Quantitative).

Visualized Synthetic Logic

SynthesisPathways cluster_A Molecule A (C-Linked) Synthesis cluster_B Molecule B (N-Linked) Synthesis Pyridine 2-(3-Pyridyl)ethanol (Aromatic Precursor) PiperidineAlc 2-(3-Piperidinyl)ethanol (Saturated Ring) Pyridine->PiperidineAlc H2, Pt/C (Hydrogenation) MoleculeA 2-(3-Piperidinyl)ethyl propanoate (Final C-Linked Ester) PiperidineAlc->MoleculeA Propionyl Chloride (Esterification) PiperidineBase Piperidine (Secondary Amine) MoleculeB Ethyl 3-(piperidin-1-yl)propanoate (Final N-Linked Ester) PiperidineBase->MoleculeB Aza-Michael Addition (Solvent-free, RT) EthylAcrylate Ethyl Acrylate (Michael Acceptor) EthylAcrylate->MoleculeB

Figure 1: Parallel synthetic workflows demonstrating the complexity of C-linked synthesis (top) versus the atom economy of N-linked synthesis (bottom).

Part 3: Analytical Differentiation

Distinguishing these isomers requires careful interpretation of NMR spectroscopy, as Mass Spectrometry (EI-MS) may show similar molecular ions (


 185).
Proton NMR ( NMR) Signatures[6]
Signal RegionMolecule A (C-Linked) Molecule B (N-Linked)

-Methylene to Ester (-O-CH2-)
Triplet at ~4.1 ppm (part of ethyl chain).Quartet at ~4.1 ppm (ethyl group of the ester).

-Methylene to Carbonyl (-CH2-CO-)
Quartet at ~2.3 ppm (propionyl group).Triplet at ~2.5 ppm (part of propanoate chain).
N-Adjacent Protons Multiplet at ~2.6–3.0 ppm (ring protons).Triplet at ~2.6 ppm (chain) + Broad multiplet (ring).
Key Distinction Look for the ethyl ester quartet (O-CH2-CH3) vs. ethyl chain triplet (O-CH2-CH2-Ring).Molecule B has a classic ethyl ester pattern (Quartet + Triplet). Molecule A has a propionate pattern (Quartet + Triplet) PLUS a triplet for the linker.
Analytical Decision Tree

NMR_Logic Start Unknown Isomer (MW 185.26) CheckEster Check Ester Region (3.5 - 4.2 ppm) Start->CheckEster ResultB Molecule B (N-Linked) CheckEster->ResultB Classic Quartet (O-CH2-CH3) indicates Ethyl Ester ResultA Molecule A (C-Linked) CheckEster->ResultA Triplet (O-CH2-CH2-R) indicates Ethyl Linker SubCheck Check Amine Region ResultB->SubCheck SubCheck->ResultB No NH signal (Tertiary Amine)

Figure 2: NMR logic flow for rapid structural assignment.

Part 4: Pharmacological & Application Context[1]

Molecule A: The "Scaffold"

The C-linked isomer (2-(3-Piperidinyl)ethyl propanoate) is structurally related to 3-substituted piperidine alkaloids .

  • Medicinal Chemistry: The 3-substituted piperidine motif is a "privileged structure" in GPCR ligand design. The free secondary amine allows researchers to attach diverse lipophilic groups (benzyl, phenethyl) to target receptors like the Sigma-1 receptor or Muscarinic receptors .

  • Metabolism: The ester is labile and will hydrolyze to the alcohol metabolite in vivo.

Molecule B: The "Linker"

The N-linked isomer (Ethyl 3-(piperidin-1-yl)propanoate) functions primarily as a synthetic intermediate.

  • Beta-Amino Acids: Hydrolysis of the ester yields 3-(piperidin-1-yl)propanoic acid, a

    
    -amino acid used in peptidomimetics to induce specific folding patterns.
    
  • Thrombin Inhibitors: N-substituted beta-alanine derivatives are key fragments in the synthesis of anticoagulants (e.g., Dabigatran analogs), where the basic center improves solubility and bioavailability.

References

  • PubChem. (n.d.). Ethyl 3-(piperidin-1-yl)propanoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Bartoli, G., et al. (2005). "Aza-Michael Addition of Amines to Activated Alkenes." European Journal of Organic Chemistry. (General reference for Aza-Michael protocol).
  • Frolov, N. A., & Vereshchagin, A. N. (2023).[4] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 24(3), 2937.[4] Retrieved from [Link]

Sources

Exploratory

Therapeutic Applications of 3-Substituted Piperidine Derivatives

Executive Summary The 3-substituted piperidine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to disrupt molecular symmetry and introduce critical stereochemical vectors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-substituted piperidine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to disrupt molecular symmetry and introduce critical stereochemical vectors. Unlike their 4-substituted counterparts, which often retain a plane of symmetry, 3-substituted derivatives possess inherent chirality. This structural feature allows for precise tuning of binding affinity and selectivity against chiral biological targets, including G-protein coupled receptors (GPCRs), kinases, and metabolic enzymes.

This guide analyzes the therapeutic utility of this scaffold across three primary domains: metabolic regulation (DPP-4 inhibitors), immunology (JAK inhibitors), and CNS modulation (GABA reuptake inhibitors). It provides validated synthetic protocols and assay methodologies to support reproducibility in drug development workflows.

Part 1: Structural & Synthetic Considerations

The Stereochemical Advantage

The introduction of a substituent at the C3 position of the piperidine ring creates a chiral center, necessitating asymmetric synthesis or resolution. The spatial orientation of the C3-substituent often dictates the "on-off" switch for biological activity.

  • Conformational Lock: Substituents at C3 can bias the piperidine ring into specific chair conformations, minimizing the entropic penalty upon binding.

  • Vector Positioning: In kinase inhibitors like Tofacitinib, the C3-substituent orients the solubilizing group into the solvent-exposed region while the core scaffold anchors into the ATP-binding pocket.

Experimental Protocol 1: Asymmetric Synthesis of (R)-3-Aminopiperidine Dihydrochloride

(Key intermediate for Alogliptin and Linagliptin)

Objective: To synthesize enantiopure (R)-3-aminopiperidine, a critical building block, avoiding expensive chiral chromatography.

Reagents:

  • N-Boc-3-piperidone (1.0 equiv)[1]

  • (R)-tert-butanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (2.0 equiv)

  • Sodium borohydride (NaBH4)

  • HCl (4M in dioxane)

Methodology:

  • Condensation: In a dry flask under N2, dissolve N-Boc-3-piperidone in THF. Add (R)-tert-butanesulfinamide and Ti(OEt)4. Stir at reflux (65°C) for 6 hours to form the chiral sulfinimine.

  • Reduction: Cool the mixture to -40°C. Add NaBH4 (suspended in THF) portion-wise. The rigid cyclic transition state directs hydride attack to the Re-face, yielding the (R,R)-sulfinamide diastereomer with high diastereoselectivity (>95:5 dr).

  • Quench & Workup: Quench with brine, filter through Celite to remove titanium salts, and extract with EtOAc.

  • Deprotection: Dissolve the crude intermediate in MeOH. Add 4M HCl/dioxane and stir at room temperature for 2 hours. This cleaves both the Boc group and the sulfinyl auxiliary.

  • Isolation: Concentrate in vacuo. Recrystallize from EtOH/Et2O to yield (R)-3-aminopiperidine dihydrochloride as a white crystalline solid.

Validation Check: Optical rotation should match literature values (


 to 

in H2O).

Part 2: Metabolic Diseases – DPP-4 Inhibition[2]

Case Study: Alogliptin

Alogliptin utilizes a 3-aminopiperidine moiety to target Dipeptidyl Peptidase-4 (DPP-4).[] The primary amine at the 3-position forms a crucial salt bridge with Glu205 and Glu206 in the DPP-4 active site, mimicking the N-terminus of the substrate (GLP-1).

Experimental Protocol 2: Fluorogenic DPP-4 Inhibition Assay

Objective: To determine the IC50 of a 3-substituted piperidine derivative against DPP-4 using a self-validating fluorogenic system.

Materials:

  • Enzyme: Recombinant human DPP-4 (0.1 ng/µL working solution).

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), 100 µM.

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 1 mg/mL BSA.

  • Control: Sitagliptin (1 µM).

Workflow:

  • Preparation: Add 10 µL of test compound (serially diluted in DMSO/Buffer) to a black 96-well plate.

  • Enzyme Addition: Add 30 µL of DPP-4 enzyme solution to each well. Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 10 µL of Gly-Pro-AMC substrate. Final reaction volume = 50 µL.

  • Kinetic Read: Immediately measure fluorescence (Ex: 360 nm / Em: 460 nm) every 60 seconds for 30 minutes.

  • Data Analysis: Calculate the slope (RFU/min) of the linear portion.

    
    
    

Self-Validation: The Z' factor for the assay must be > 0.5. The Sitagliptin positive control must show >95% inhibition at 1 µM.

Part 3: Immunology – JAK Inhibition[3][4][5][6]

Case Study: Tofacitinib

Tofacitinib is a pan-JAK inhibitor with selectivity for JAK1/JAK3.[3] Its structure features a 4-methyl-3-(methylamino)piperidine core. The specific cis-3,4-stereochemistry is vital for fitting into the narrow ATP-binding pocket of the kinase domain.

Mechanism of Action Visualization

The following diagram illustrates how Tofacitinib intercepts the JAK-STAT signaling pathway, preventing cytokine-mediated gene transcription.

JAK_Pathway Cytokine Cytokine (IL-2/4/7/9/15/21) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK3 (Tyrosine Kinase) Receptor->JAK Activation STAT STAT Proteins (Monomer) JAK->STAT Phosphorylation Tofa Tofacitinib (Inhibitor) Tofa->JAK Comp. Inhibition (ATP Site) STAT_Dimer p-STAT Dimer (Activated) STAT->STAT_Dimer Dimerization Nucleus Nucleus / Gene Transcription STAT_Dimer->Nucleus Translocation

Caption: Tofacitinib competitively binds to the ATP-binding site of JAK1/3, blocking the phosphorylation of STAT proteins and halting the inflammatory cascade.

Part 4: CNS Disorders – GABA Reuptake

Case Study: Tiagabine

Tiagabine is a lipophilic derivative of nipecotic acid (piperidine-3-carboxylic acid). The 3-carboxylic acid moiety mimics GABA, while the lipophilic anchor attached to the nitrogen facilitates blood-brain barrier (BBB) penetration and locks the molecule into the GAT-1 transporter.

Key Structural Insight: Nipecotic acid itself is too polar to cross the BBB. Derivatization at the piperidine nitrogen with a lipophilic spacer (di-(2-thienyl)but-3-enyl) allows CNS access without compromising the recognition of the 3-carboxyl group by the transporter.

References

  • Synthesis of Chiral Piperidines

    • Renom-Carrasco, M., et al. (2016).[4] "Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts." Chemistry – A European Journal.[5]

  • Alogliptin Pharmacology

    • Feng, J., et al. (2007).[6] "Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV."[6] Journal of Medicinal Chemistry.

  • DPP-4 Assay Methodology

    • Bio-Protocol. (2020). "DPP-IV–Inhibitory Activity Assay using Gly-Pro-AMC."
  • Tofacitinib Mechanism

    • Pfizer Medical. (2024).[7][8][9] "XELJANZ (tofacitinib) Clinical Pharmacology & Mechanism of Action."

  • Tiagabine & GABA Uptake

    • Schousboe, A., et al. (2011). "GABA Transporter Inhibitors: Tiagabine."[10] The Journal of Clinical Psychiatry.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging 2-(3-Piperidinyl)ethyl propanoate HCl in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying novel lead compounds, particularly for challenging biological targets.[1][2] This approach screens low-molecular-we...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying novel lead compounds, particularly for challenging biological targets.[1][2] This approach screens low-molecular-weight compounds ("fragments") that typically exhibit weak but highly efficient binding to a protein target.[3] These initial hits then serve as starting points for rational, structure-guided optimization into potent drug candidates.[4] The piperidine scaffold is one of the most prevalent heterocyclic motifs in approved pharmaceuticals, valued for its 3D-character, synthetic tractability, and ability to engage in key interactions with biological targets.[5][6][7] This document provides a detailed guide for researchers on utilizing a representative piperidine-containing fragment, 2-(3-Piperidinyl)ethyl propanoate HCl , within a comprehensive FBDD workflow. We will cover fragment characterization, detailed protocols for primary screening using biophysical methods, hit validation, and strategies for hit-to-lead evolution.

The Fragment: 2-(3-Piperidinyl)ethyl propanoate HCl

The selection of fragments is a cornerstone of any FBDD campaign. Ideal fragments are small, soluble, and possess sufficient complexity to offer vectors for chemical elaboration while remaining simple enough to ensure broad sampling of chemical space.[1][8] 2-(3-Piperidinyl)ethyl propanoate HCl exemplifies these characteristics.

Causality Behind Selection: The piperidine ring is not merely a scaffold; its saturated, non-aromatic nature provides a three-dimensional geometry that is often advantageous for fitting into specific protein binding pockets, a contrast to the flat nature of many aromatic fragments.[9] The secondary amine offers a key hydrogen bond donor and can be protonated at physiological pH, enabling potent ionic interactions. The ethyl propanoate tail provides a synthetically tractable vector for elaboration, allowing chemists to "grow" the fragment into unexplored regions of the binding site.[4]

Table 1: Physicochemical Properties of 2-(3-Piperidinyl)ethyl propanoate HCl

PropertyValue"Rule of Three" ComplianceSource
CAS Number 1220037-77-3N/A[10]
Molecular Formula C₁₀H₂₀ClNO₂N/A[11]
Molecular Weight 221.72 g/mol Yes (< 300 Da)[10]
cLogP (Predicted) ~1.5 - 2.5Yes (< 3)N/A
Hydrogen Bond Donors 1 (Amine)Yes (≤ 3)N/A
Hydrogen Bond Acceptors 2 (Carbonyl, Ester Oxygen)Yes (≤ 3)N/A
Rotatable Bonds 5No (> 3)N/A

Note: While the number of rotatable bonds is slightly above the strict "Rule of Three," its other properties make it a strong candidate for an FBDD library. The rule is a guideline, not an absolute.[3]

FBDD Workflow: From Fragment to Lead

A successful FBDD campaign is a multi-stage, iterative process that combines biophysical screening with structural biology and medicinal chemistry. The goal is to identify weakly binding fragments and rationally build them into high-affinity lead compounds.

FBDD_Workflow cluster_0 Preparation cluster_1 Screening & Validation cluster_2 Optimization Lib Fragment Library (incl. Piperidine Fragment) QC Fragment QC (Solubility, Purity) Lib->QC Screen Primary Screen (SPR, NMR, X-ray) QC->Screen Target Target Protein Preparation & QC Target->Screen HitVal Hit Validation (Orthogonal Methods) Screen->HitVal Affinity Affinity & Stoichiometry Determination (Kd) HitVal->Affinity Structure Structural Biology (X-ray, Cryo-EM) Affinity->Structure SBDD Structure-Based Design (Growing, Linking) Structure->SBDD Chem Medicinal Chemistry Synthesis SBDD->Chem SAR SAR Analysis Chem->SAR SAR->SBDD Lead Lead Compound (Improved Potency) SAR->Lead Hit_To_Lead cluster_protein Protein Binding Pocket cluster_grow P F Fragment Hit G_node Grown Compound F->G_node Growing (add groups) G_vec F->G_vec L_node Linked Compound F->L_node Linking (connect fragments) M_node Merged Compound F->M_node Merging (combine features) G_vec->G_node F2 Second Fragment F2->L_node Linking (connect fragments) F3 Overlapping Fragment F3->M_node Merging (combine features)

Sources

Application

Preparation of 2-(3-Piperidinyl)ethyl propanoate hydrochloride stock solution

Application Note and Protocol Topic: Preparation of a High-Purity Stock Solution of 2-(3-Piperidinyl)ethyl propanoate hydrochloride for Research Applications Abstract This document provides a comprehensive guide for the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol

Topic: Preparation of a High-Purity Stock Solution of 2-(3-Piperidinyl)ethyl propanoate hydrochloride for Research Applications

Abstract

This document provides a comprehensive guide for the accurate and reproducible preparation of a stock solution of 2-(3-Piperidinyl)ethyl propanoate hydrochloride (CAS No. 1220037-77-3). The protocols outlined herein are designed for researchers, scientists, and drug development professionals who require a precisely concentrated, stable, and pure stock solution for use in experimental assays. This note emphasizes best practices in solvent selection, gravimetric measurement, dissolution techniques, and long-term storage to ensure the integrity and reliability of downstream applications.

Principle and Significance

The accuracy of experimental results is fundamentally dependent on the quality of the reagents used.[1] The preparation of stock solutions, highly concentrated solutions from which working solutions are prepared, is a critical step in any laboratory workflow.[2] A meticulously prepared stock solution saves significant time, conserves valuable compounds, and, most importantly, enhances the precision and reproducibility of experimental data by minimizing errors associated with repeated measurements of small quantities.[2][3] This protocol is grounded in established best practices for analytical solution preparation to ensure self-validation and trustworthiness.[1][4]

2-(3-Piperidinyl)ethyl propanoate hydrochloride is a piperidine derivative. Such compounds are of significant interest in medicinal chemistry for their versatile biological activities.[5] The hydrochloride salt form is a common strategy in drug development to improve the solubility and stability of the parent compound.[5] Therefore, proper handling and solubilization of this salt are paramount for its effective use in research.

Compound Specifications

All quantitative data for 2-(3-Piperidinyl)ethyl propanoate hydrochloride are summarized in the table below. It is imperative to confirm these details with the Certificate of Analysis (CoA) provided by your specific supplier.

PropertyValueSource
Chemical Name 2-(3-piperidinyl)ethyl propanoate hydrochloride[6]
CAS Number 1220037-77-3[6][7]
Molecular Formula C₁₀H₂₀ClNO₂[6]
Molecular Weight 221.72 g/mol [6]
Appearance Typically a white to off-white solid or crystalline powder.[8]

Critical Health and Safety Precautions

Before beginning any work, you must obtain and thoroughly review the Safety Data Sheet (SDS) for 2-(3-Piperidinyl)ethyl propanoate hydrochloride from your chemical supplier.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.

  • Ventilation: Handle the solid compound and concentrated solutions in a certified chemical fume hood or a well-ventilated area to avoid inhalation of dust or vapors.

  • Exposure Routes: The compound may be irritating to the eyes, skin, and respiratory system.[9] Avoid all direct contact.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air. If swallowed, rinse mouth with water (if the person is conscious) and call a physician.

  • Disposal: Dispose of all waste materials in accordance with local, regional, and national regulations.

Required Materials and Equipment

  • 2-(3-Piperidinyl)ethyl propanoate hydrochloride (high purity, ≥98%)

  • Analytical Balance (4-decimal place, e.g., 0.0001 g readability)

  • Volumetric Flasks (Class A, various sizes, e.g., 10 mL, 25 mL)

  • Pipettes (Calibrated micropipettes and/or glass volumetric pipettes)

  • Spatula

  • Weighing paper or boat

  • Beakers

  • Vortex mixer

  • Bath sonicator

  • Sterile syringe filters (0.22 µm pore size, compatible with the chosen solvent)

  • Sterile syringes

  • Cryogenic vials or amber glass vials with PTFE-lined caps

  • Solvents (Select one):

    • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

    • Deionized (DI) Water, sterile, ≥18.2 MΩ·cm

    • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

Solvent Selection: A Critical Choice

The choice of solvent is critical and depends entirely on the requirements of the downstream application.

  • Dimethyl Sulfoxide (DMSO):

    • Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. It is often the solvent of choice for creating highly concentrated stock solutions. However, DMSO can be toxic to cells at concentrations typically above 0.5-1% (v/v) and may interfere with certain assays.

    • Best For: In vitro cell-based assays (with appropriate final concentration dilution), high-throughput screening, and long-term storage at -20°C or -80°C.

  • Sterile Deionized Water or PBS:

    • Rationale: As a hydrochloride salt, the compound is designed for enhanced aqueous solubility.[5] Water or a physiologically relevant buffer like PBS are ideal for applications where organic solvents are not permissible. The stability of the compound in aqueous solution may be lower than in DMSO, and it may be more susceptible to microbial growth.[2]

    • Best For: In vivo studies, cell-free biochemical assays, and applications requiring physiological buffer conditions.

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step method for preparing 10 mL of a 10 mM stock solution. The principles can be adapted for different concentrations and volumes.

Step 1: Pre-Protocol Calculations

The first step is to calculate the mass of the compound required. This is a foundational practice to ensure accuracy.[1]

  • Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

  • Calculation for 10 mM (0.010 mol/L) in 10 mL (0.010 L):

    • Mass = 0.010 mol/L × 0.010 L × 221.72 g/mol

    • Mass = 0.0022172 g = 2.22 mg

Step 2: Gravimetric Measurement

Accurate weighing is the cornerstone of an accurate stock solution.[3]

  • Place a clean, dry weighing boat on the analytical balance and tare the mass to zero.

  • Carefully add the solid 2-(3-Piperidinyl)ethyl propanoate hydrochloride using a clean spatula until the balance reads approximately 2.22 mg. Record the exact mass to four decimal places (e.g., 0.0022 g).

    • Scientist's Note: Weighing by difference is a more advanced and accurate technique. This involves weighing a vial containing the compound, transferring a small amount to the volumetric flask, and re-weighing the vial. The difference in mass is the exact amount transferred.

Step 3: Dissolution

Complete dissolution is crucial for a homogenous solution.[3]

  • Quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask. This can be done by gently tapping the weighing boat.

  • To ensure all powder is transferred, rinse the weighing boat with a small amount (~1-2 mL) of your chosen solvent (DMSO or sterile water) and add this rinse-solvent to the volumetric flask. Repeat this step twice.[4]

  • Add additional solvent to the flask until it is approximately 70-80% full.

  • Stopper the flask and mix thoroughly by vortexing or gentle swirling.

  • If the compound does not dissolve readily, place the flask in a bath sonicator for 5-10 minutes. Gentle warming (to no more than 37°C) can also be used, but must be done with caution to prevent compound degradation.

    • Rationale: Sonication uses ultrasonic waves to break apart solute aggregates, accelerating dissolution without excessive heat.

Step 4: Final Volume Adjustment

Precision in the final volume is as important as the initial mass.[4]

  • Once the solute is fully dissolved and the solution is at room temperature, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.[4]

  • Stopper the flask and invert it 15-20 times to ensure the final solution is completely homogenous.

Step 5: Sterilization and Aliquoting (Optional but Recommended)
  • To prevent microbial contamination, especially for aqueous solutions, the stock solution can be filter-sterilized.[10] Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a sterile container.

    • Rationale: Filtering removes potential bacterial or fungal contaminants, which is critical for cell culture experiments and long-term storage of aqueous stocks.[10]

  • Dispense the final stock solution into smaller, single-use aliquots in appropriately labeled cryogenic or amber glass vials.

    • Rationale: Aliquoting prevents contamination of the main stock from repeated use and minimizes degradation from freeze-thaw cycles.[3]

Quality Control and Validation

A protocol must be a self-validating system.

  • Visual Inspection: The final solution should be clear, colorless, and free of any visible particulates.

  • Labeling: This is a critical step to prevent mix-ups.[3][10] Each aliquot must be clearly labeled with:

    • Compound Name: 2-(3-Piperidinyl)ethyl propanoate HCl

    • Concentration: 10 mM

    • Solvent: (e.g., DMSO)

    • Preparer's Initials

  • pH Measurement (for aqueous solutions): If the solution is prepared in unbuffered water, measure the pH. As a hydrochloride salt, the solution will be acidic. This value can be recorded as a quality control parameter for future batches.

Recommended Storage and Stability

Proper storage is essential for maintaining the integrity of the stock solution over time.[1][10]

  • DMSO Stocks: Store aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Protect from light.

  • Aqueous Stocks: Store aliquots at -20°C or -80°C. Aqueous solutions are generally less stable long-term than DMSO stocks. Avoid storing in a frost-free freezer, as temperature cycling can degrade the compound.

  • General Guideline: Before use, thaw an aliquot completely at room temperature and vortex gently before making dilutions. Do not refreeze a thawed aliquot unless stability data suggests it is acceptable. Discard any unused portion of the thawed aliquot.

Workflow Diagram: Stock Solution Preparation

Stock_Solution_Workflow start Start calc Step 1: Calculate Mass (2.22 mg for 10mL of 10mM) start->calc Define Target Concentration weigh Step 2: Accurate Weighing (Analytical Balance) calc->weigh Proceed to Measurement dissolve Step 3: Dissolution (Solvent + Vortex/Sonicate) weigh->dissolve Quantitative Transfer volume Step 4: Adjust to Final Volume (Meniscus at Mark) dissolve->volume Ensure Homogeneity qc Step 5: QC & Aliquoting (Filter, Label Vials) volume->qc Final Homogenization (Invert Flask) storage Step 6: Long-Term Storage (-20°C or -80°C) qc->storage Prevent Contamination & Degradation end Ready for Use storage->end

Caption: Workflow for preparing 2-(3-Piperidinyl)ethyl propanoate HCl stock solution.

References

  • Best Practices For Stock Solutions. FasterCapital. [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences (Feb 13, 2013). [Link]

  • Proper Storage And Management Of Reagents And Solutions In The Laboratory - Best Practices To Prevent Contamination. Needle.Tube. [Link]

  • Best Practice Guide for Solution Preparation. PharmaeliX (Mar 6, 2023). [Link]

  • Standard Solution Preparation: A Comprehensive Guide. Blogs - News (Oct 25, 2024). [Link]

  • Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (C10H19NO2). PubChemLite. [Link]

  • How to make a salt of a novel compound? ResearchGate (Jul 25, 2012). [Link]

  • Converting to the hydrochloric salt for storage? Sciencemadness.org (Aug 24, 2008). [Link]

  • Preparation of Standard Solutions. Pharmaguideline (Sep 27, 2010). [Link]

  • Method for salt preparation.
  • Preparation of Standard HCl Solution (Wet). University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride (C16H23NO2). PubChemLite. [Link]

Sources

Method

Application Notes and Protocols: A Guide to the Effective Coupling of 2-(3-Piperidinyl)ethyl propanoate with Carboxylic Acids

Introduction: Navigating the Nuances of Amide Bond Formation The synthesis of amides is a cornerstone of modern drug discovery and development. The amide bond is a prevalent feature in a vast array of biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Amide Bond Formation

The synthesis of amides is a cornerstone of modern drug discovery and development. The amide bond is a prevalent feature in a vast array of biologically active molecules. The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is a critical transformation in the synthesis of novel chemical entities. While the reaction is thermodynamically favorable, it is kinetically slow, necessitating the use of coupling reagents to activate the carboxylic acid.[1]

This guide provides an in-depth exploration of the reagents and protocols for the successful coupling of 2-(3-Piperidinyl)ethyl propanoate with a variety of carboxylic acids. As a secondary amine, the piperidine nitrogen of this substrate presents unique challenges compared to more facile couplings with primary amines. This document will provide not only detailed, step-by-step protocols for two of the most robust and widely used coupling systems—1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive, and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)—but will also delve into the mechanistic rationale behind these choices and offer insights into overcoming the hurdles associated with coupling sterically hindered or less nucleophilic secondary amines.

Core Principles: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt. Coupling reagents circumvent this issue by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine. The choice of coupling reagent is paramount and is dictated by factors such as the steric and electronic properties of the substrates, the potential for racemization of chiral centers, and the desired reaction conditions.

The Challenge of Secondary Amines

Secondary amines, such as the piperidine nitrogen in 2-(3-Piperidinyl)ethyl propanoate, are generally less nucleophilic than their primary amine counterparts due to increased steric hindrance around the nitrogen atom. This can lead to sluggish reaction rates and lower yields. Consequently, the selection of a highly efficient coupling reagent and the optimization of reaction conditions are crucial for achieving successful amide bond formation with these substrates.

Workhorse Reagents for Amide Synthesis

EDC/HOBt: The Classic Carbodiimide Approach

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely employed for its efficiency and the ease of removal of its urea byproduct via aqueous workup.[2] The mechanism of EDC-mediated coupling involves the initial formation of a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to an unreactive N-acylurea or lead to racemization if the carboxylic acid has a stereocenter.

To mitigate these side reactions and enhance the efficiency of the coupling, an additive such as 1-Hydroxybenzotriazole (HOBt) is commonly used. HOBt intercepts the O-acylisourea intermediate to form a more stable and less racemization-prone active ester, which then readily reacts with the amine to furnish the desired amide.[3]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine Amine 2-(3-Piperidinyl)ethyl propanoate Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

HATU: The Potent Uronium Salt

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium salt-based coupling reagent renowned for its high efficiency and rapid reaction kinetics, particularly in challenging couplings involving sterically hindered or electron-deficient amines.[4][5] The power of HATU lies in the 7-azabenzotriazole (HOAt) moiety, which, upon reaction with a carboxylic acid, forms a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of HOAt is thought to provide anchimeric assistance during the aminolysis step, accelerating the reaction and minimizing racemization.[6]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_ester OAt-Active Ester Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester Amide Amide Product OAt_ester->Amide + Amine TMU Tetramethylurea OAt_ester->TMU HOAt_anion HOAt Anion OAt_ester->HOAt_anion Amine 2-(3-Piperidinyl)ethyl propanoate Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

Comparative Analysis of Coupling Reagents

FeatureEDC/HOBtHATU
Reagent Type Carbodiimide/AdditiveUronium Salt
Reactivity Good to ExcellentExcellent, especially for hindered substrates
Racemization Low with HOBtVery Low
Byproducts Water-soluble ureaWater-soluble tetramethylurea
Cost Generally lowerHigher
Handling Relatively stableMoisture-sensitive
Optimal Base Non-nucleophilic (e.g., DIPEA, Et₃N)Non-nucleophilic (e.g., DIPEA, 2,4,6-collidine)

Experimental Protocols

General Considerations
  • Solvents: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN) are recommended.

  • Stoichiometry: A slight excess of the amine and coupling reagent relative to the carboxylic acid is often employed to drive the reaction to completion.

  • Temperature: Reactions are typically initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature. For challenging couplings, elevated temperatures may be necessary.

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: EDC/HOBt Mediated Coupling

This protocol provides a general procedure for the coupling of a carboxylic acid to 2-(3-Piperidinyl)ethyl propanoate using EDC and HOBt.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 2-(3-Piperidinyl)ethyl propanoate (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents (e.g., water, brine, Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and 2-(3-Piperidinyl)ethyl propanoate (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Workup:

    • Quench the reaction with water.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove excess carboxylic acid and HOBt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Mediated Coupling

This protocol is particularly recommended for carboxylic acids that are sterically hindered or for instances where the EDC/HOBt method provides low yields.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 2-(3-Piperidinyl)ethyl propanoate (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA or 2,4,6-Collidine (2.5 equiv)

  • Anhydrous DMF

  • Standard workup reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Add DIPEA (2.5 equiv) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 2-(3-Piperidinyl)ethyl propanoate (1.1 equiv) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and other water-soluble byproducts.

    • If residual carboxylic acid is present, wash with saturated NaHCO₃ solution.

    • If excess amine remains, wash with 1 M HCl.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

General Experimental Workflow

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification prep_acid Dissolve Carboxylic Acid mix Combine Acid, Amine, Coupling Reagent, Base prep_acid->mix prep_amine Dissolve Amine prep_amine->mix stir Stir at 0°C to RT mix->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Acid/Base/Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure Amide Product chromatography->product

Caption: A generalized workflow for amide coupling reactions.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction due to low nucleophilicity of the secondary amine.- Hydrolysis of activated intermediate by moisture.- Impure starting materials.- Switch to a more potent coupling reagent (e.g., HATU).- Increase reaction temperature or time.- Ensure all reagents and solvents are anhydrous.- Purify starting materials before use.
Side Product Formation - Rearrangement of O-acylisourea to N-acylurea (with EDC).- Racemization of chiral centers.- Use HOBt or HOAt as an additive.- Maintain low reaction temperatures during the activation step.- Use a less hindered base like 2,4,6-collidine.
Difficult Purification - Excess reagents or byproducts co-eluting with the product.- Perform a thorough aqueous workup to remove water-soluble impurities.- Optimize chromatography conditions (solvent system, gradient).

Conclusion

The successful coupling of 2-(3-Piperidinyl)ethyl propanoate to carboxylic acids is readily achievable with a systematic approach to reagent selection and protocol optimization. While the secondary nature of the piperidine amine presents a greater challenge than primary amines, the use of robust coupling systems like EDC/HOBt and, particularly, HATU, provides reliable pathways to the desired amide products. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently navigate the synthesis of these important compounds, paving the way for further advancements in medicinal chemistry and drug development.

References

  • Vertex AI Search. (2024). Amine to Amide (EDC + HOBt) - Common Organic Chemistry.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • BenchChem. (2025). Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Organic & Biomolecular Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025). managing side reactions in piperidine functionalization.
  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 2-(3-Piperidinyl)ethyl propanoate

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-(3-Piperidinyl)ethyl propanoate and Alternative Analytical Methodologies Introduction 2-(3-Piperidinyl)ethyl propanoate is a molecule incorporating a piper...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-(3-Piperidinyl)ethyl propanoate and Alternative Analytical Methodologies

Introduction

2-(3-Piperidinyl)ethyl propanoate is a molecule incorporating a piperidine scaffold, a common motif in many pharmaceuticals and natural products.[1] The structural elucidation and quantification of such compounds are critical in drug discovery, development, and quality control. Mass spectrometry (MS) stands out as a primary tool for this purpose due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis.[2]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-(3-Piperidinyl)ethyl propanoate. We will explore the causal mechanisms behind the fragmentation pathways under Electrospray Ionization (ESI), compare the utility of MS with orthogonal analytical techniques such as NMR and HPLC, and provide robust, field-proven experimental protocols for its analysis.

Part 1: Mass Spectrometric Fragmentation Analysis

For a molecule like 2-(3-Piperidinyl)ethyl propanoate, containing a basic nitrogen atom, Electrospray Ionization in positive ion mode (ESI+) is the method of choice.[1][3][4] This "soft" ionization technique minimizes in-source fragmentation, allowing for the reliable generation of the protonated molecular ion, [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) for controlled fragmentation.[1] The basic nitrogen of the piperidine ring is the most likely site of protonation.[3][4]

Predicted Molecular Ion:

  • Chemical Formula: C₁₀H₁₉NO₂

  • Monoisotopic Mass: 185.14 g/mol

  • Predicted [M+H]⁺ ion: m/z 186.15

Predicted MS/MS Fragmentation Pathways

Upon collision-induced dissociation (CID), the protonated molecular ion (m/z 186.15) is expected to fragment via several pathways, primarily dictated by the charge localization on the piperidine nitrogen and the relative bond strengths throughout the molecule.

  • Loss of the Propanoate Moiety: The most significant initial fragmentation is the neutral loss of propionic acid (CH₃CH₂COOH, 74.04 Da). This is a common pathway for esters and is facilitated by a rearrangement involving the ethyl linker, resulting in the formation of a stable vinyl piperidinium ion.

  • Cleavage of the Side Chain: Direct cleavage of the C-C bond between the piperidine ring and the ethyl side chain can occur. This results in a protonated piperidine fragment.

  • Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage, typically through α-cleavage adjacent to the nitrogen, leading to the formation of stable iminium ions.[1] This often follows the initial loss of the side chain.

The predicted fragmentation cascade is visualized in the diagram below.

G cluster_main Predicted ESI-MS/MS Fragmentation of 2-(3-Piperidinyl)ethyl propanoate mol [M+H]⁺ m/z 186.15 frag1 Fragment A m/z 112.11 mol->frag1  - C₃H₆O₂ (Propionic Acid)  Neutral Loss frag3 Fragment C m/z 98.11 mol->frag3  - C₄H₈O₂ (Ethyl Acetate fragment)  Rearrangement & Loss frag2 Fragment B m/z 84.08 frag3->frag2  - CH₂  Loss

Caption: Predicted fragmentation pathway for [M+H]⁺ of 2-(3-Piperidinyl)ethyl propanoate.

Quantitative Fragmentation Data

The following table summarizes the key predicted fragments. The relative abundance is a prediction based on general fragmentation rules where pathways leading to more stable ions are favored.

Predicted m/zProposed Fragment StructureNeutral LossPredicted Relative AbundanceMechanistic Rationale
186.15[C₁₀H₂₀NO₂]⁺-100% (Precursor)Protonated molecular ion.
112.11[C₇H₁₄N]⁺C₃H₆O₂ (Propionic Acid)HighStable tertiary carbocation/iminium ion formed after the loss of the ester moiety.
98.11[C₆H₁₂N]⁺C₄H₈O₂ModerateResult of cleavage within the ethyl propanoate side chain.
84.08[C₅H₁₀N]⁺C₅H₁₀O₂Moderate to LowCorresponds to the protonated piperidine ring following the loss of the entire side chain.

Part 2: Comparison with Alternative Analytical Techniques

While MS/MS provides excellent structural data, a comprehensive analysis, particularly in a regulated environment like drug development, necessitates the use of orthogonal techniques. Each method offers unique and complementary information.

TechniqueType of Information ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragments.Unmatched sensitivity, high throughput, structural elucidation capabilities.Isomers can be difficult to distinguish, quantification requires stable isotope standards for best accuracy.
NMR Spectroscopy (¹H, ¹³C) Definitive atom connectivity, stereochemistry.Provides unambiguous structure determination.[5]Low sensitivity, requires larger sample amounts, longer analysis time.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).Fast, non-destructive, good for confirming functional groups.Provides limited information on the overall molecular structure.
HPLC-UV Purity assessment, quantification.Robust and reliable for quantification, excellent for purity analysis.Provides no structural information beyond UV chromophore presence; requires a chromophore for detection.

This multi-technique approach ensures a self-validating system where the weaknesses of one method are covered by the strengths of another, a cornerstone of trustworthy analytical science.

Part 3: Experimental Protocols

To ensure scientific integrity, protocols must be detailed and reproducible. The following are field-tested methods for the analysis of piperidine-containing small molecules.

Protocol 1: LC-MS/MS Analysis

Objective: To confirm the molecular weight and obtain the fragmentation pattern of 2-(3-Piperidinyl)ethyl propanoate.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The formic acid ensures the analyte is protonated.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 2 µL.[1]

    • Column Temperature: 40 °C.[1]

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

    • Ionization Source: Electrospray Ionization (ESI), positive mode.[1]

    • MS Scan Mode:

      • Full Scan (MS1): Scan from m/z 70-500 to identify the [M+H]⁺ precursor ion (expected at m/z 186.15).

      • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 186.15) and fragment it using collision-induced dissociation (CID) with nitrogen gas. Optimize collision energy (e.g., step through 10, 20, 30 eV) to generate a rich fragmentation spectrum.

Protocol 2: NMR Spectroscopic Analysis

Objective: To obtain definitive structural confirmation of 2-(3-Piperidinyl)ethyl propanoate.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrument Parameters:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • Experiments:

      • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrations of all protons.

      • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

      • 2D NMR (Optional but Recommended): Run COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to confirm atom connectivity and assign all signals unambiguously.

Conclusion

The mass spectrometric fragmentation of 2-(3-Piperidinyl)ethyl propanoate is predictable and primarily driven by the facile protonation of the piperidine nitrogen, followed by characteristic losses of the ester side chain. While MS provides invaluable data on molecular weight and structure, a truly authoritative and trustworthy characterization relies on a multi-faceted analytical approach. By integrating MS with orthogonal methods like NMR and HPLC, researchers can build a comprehensive and self-validating data package, essential for advancing scientific research and drug development.

References

  • Guaratini, T., et al. (2004). Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry. Rapid Communications in Mass Spectrometry, 18(5), 523-8. Available at: [Link]

  • Lee, T., et al. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • SciSpace. (2025). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Available at: [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Sato, T., et al. (2022). Combination of Probe Electrospray Ionization Mass Spectrometry and Mass Spectrometry Imaging to Analyze Plant Alkaloids in Narcissus tazetta. Biological and Pharmaceutical Bulletin, 45(11), 1664-1669. Available at: [Link]

  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(11), 1147-1155. Available at: [Link]

  • SciSpace. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Available at: [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. Available at: [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry (EI-MS). Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • ResearchGate. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Piperidinyl)ethyl propanoate hydrochloride
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